2-Bromo-5-fluoro-N-(2-oxo-2-(propylamino)ethyl)benzamide
Description
Properties
Molecular Formula |
C12H14BrFN2O2 |
|---|---|
Molecular Weight |
317.15 g/mol |
IUPAC Name |
2-bromo-5-fluoro-N-[2-oxo-2-(propylamino)ethyl]benzamide |
InChI |
InChI=1S/C12H14BrFN2O2/c1-2-5-15-11(17)7-16-12(18)9-6-8(14)3-4-10(9)13/h3-4,6H,2,5,7H2,1H3,(H,15,17)(H,16,18) |
InChI Key |
QZGIAJUKTPYOFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CNC(=O)C1=C(C=CC(=C1)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-N-(2-oxo-2-(propylamino)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Amidation: The formation of the benzamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-N-(2-oxo-2-(propylamino)ethyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: Where the bromine or fluorine atoms can be replaced by other substituents.
Oxidation and Reduction Reactions: Involving changes in the oxidation state of the compound.
Amidation and Esterification: Formation of amides and esters through reactions with acids and alcohols
Common Reagents and Conditions
Substitution Reactions: Often involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: May use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly involve reducing agents such as lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2-Bromo-5-fluoro-N-(2-oxo-2-(propylamino)ethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-N-(2-oxo-2-(propylamino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations:
Substituent Positioning: The 2-bromo-5-fluoro substitution pattern (shared with the target compound and ’s analog) may favor π-stacking or hydrophobic interactions in receptor binding, compared to 3,5-dichloro derivatives like JNJ-63533054 . Halogen size (Br vs.
Side Chain Modifications: The 2-oxo-2-(propylamino)ethyl group in the target compound contrasts with the phenylethylamino side chain in JNJ-63533054. The latter’s aromatic moiety may enhance receptor affinity via π-π interactions, while the propyl group in the target compound could reduce steric hindrance . Methoxyethyl () and dimethoxyphenethyl () side chains demonstrate how polar groups improve solubility but may reduce membrane permeability.
Synthetic Accessibility: Benzamide derivatives are typically synthesized via amidation of benzoyl chlorides with amines (e.g., ). The target compound’s synthesis likely involves 2-bromo-5-fluorobenzoyl chloride and 2-oxo-2-(propylamino)ethylamine, with yields comparable to Rip-B (80%) .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: Bromine and fluorine increase logP compared to non-halogenated analogs (e.g., Rip-B).
- Metabolic Stability : Fluorine reduces susceptibility to cytochrome P450 oxidation, while the amide bond may resist hydrolysis better than ester-containing analogs (e.g., Rip-D in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
